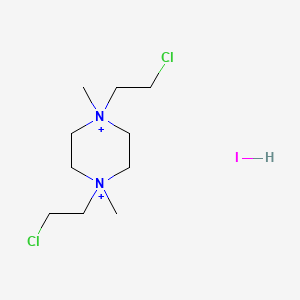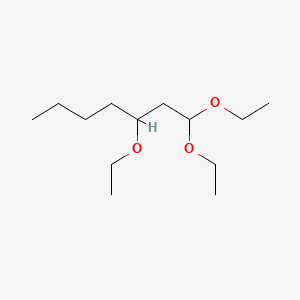
1,1,3-Triethoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triethoxyheptane: is an organic compound with the molecular formula C13H28O3 . It is a member of the ether family, characterized by the presence of three ethoxy groups attached to a heptane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyheptane can be synthesized through the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the triethoxy compound. The general reaction conditions include:
Reactants: Heptanal and ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Triethoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3-Triethoxyheptane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ether linkages, which can enhance solubility and stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Wirkmechanismus
The mechanism of action of 1,1,3-Triethoxyheptane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules. These interactions can influence the compound’s solubility, stability, and reactivity. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethoxypropane: Another ether compound with four methoxy groups attached to a propane backbone.
1,1,3-Triethoxypropane: Similar structure but with a shorter carbon chain.
Comparison: 1,1,3-Triethoxyheptane is unique due to its longer heptane backbone, which provides different physical and chemical properties compared to shorter-chain ethers. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of certain specialty chemicals and in drug delivery systems where longer chains can enhance solubility and stability .
Eigenschaften
CAS-Nummer |
54305-97-4 |
|---|---|
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1,1,3-triethoxyheptane |
InChI |
InChI=1S/C13H28O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
LGHYVXDAOJQRAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


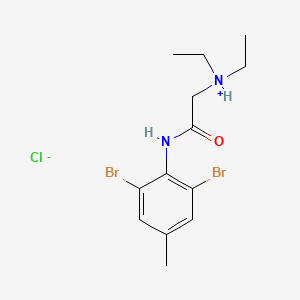
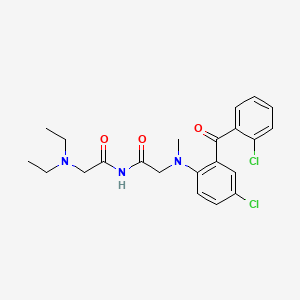
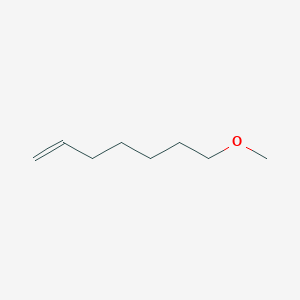

![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)



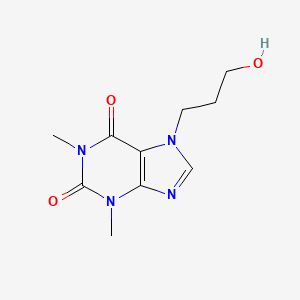
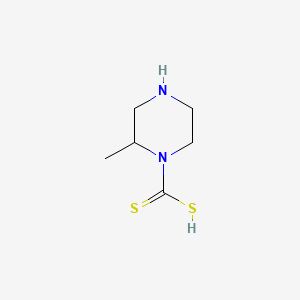


![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
